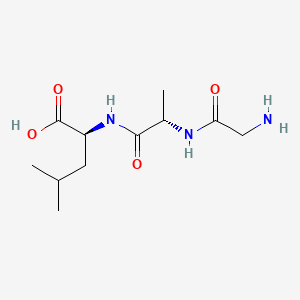

Glycyl-alanyl-leucine

Vue d'ensemble

Description

Gly-Ala-Leu is a peptide.

Applications De Recherche Scientifique

Dipeptide Metabolism and Utilization

Research has shown that dipeptides like Glycyl-alanyl-leucine are metabolized and utilized by various organs. For instance, Plauth et al. (1991) investigated the utilization of dipeptides in the isolated vascularly perfused rat small intestine, including the metabolism of similar dipeptides. They found significant fractional extraction rates, indicating active assimilation processes involving membrane-bound peptidases (Plauth et al., 1991).

Effects on Plasma Disappearance and Metabolism

Adibi et al. (1986) explored the impact of molecular structure on plasma disappearance and metabolism of dipeptides. Their findings showed that dipeptides with glycine substituting for alanine had longer plasma half-lives and different rates of hydrolysis by plasma enzymes compared to their alanyl counterparts (Adibi et al., 1986).

Hydrolysis Studies

Krohn (1970) studied the hydrolysis of glycyl-L-leucine and similar substrates by human intestinal mucosa. This research highlighted the specificity of enzymatic processes in dipeptide hydrolysis, providing insights into the digestive mechanisms of peptides (Krohn, 1970).

Aminopeptidase Activity

Nachlas et al. (1962) evaluated the specificity of aminopeptidase with various substrates, including dipeptides like glycyl-alanyl-leucine. Their research suggested the nonspecificity of aminopeptidase, with multiple enzymes likely existing for peptide hydrolysis (Nachlas et al., 1962).

Intestinal Transport Studies

Das and Radhakrishnan (1975) conducted studies on intestinal transport of dipeptides in monkeys and humans. They found that dipeptides like glycyl-alanyl-leucine are transported as one unit, suggesting a broad specificity dipeptide-uptake system in the intestine (Das & Radhakrishnan, 1975).

Role in Enzyme Function

Sekimoto et al. (1994) researched the role of glycyl residues, as found in dipeptides, in the function of leucine dehydrogenase. They demonstrated the importance of these residues for enzyme catalysis and stability (Sekimoto et al., 1994).

Complexation and Transport through Membranes

Mutihac et al. (2001) examined the complexation of dipeptides by crown ethers and their transport through liquid membranes. This study provided insights into the interactions and transport mechanisms of peptides like glycyl-alanyl-leucine (Mutihac et al., 2001).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVZIEVNUYDAFR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426325 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-alanyl-leucine | |

CAS RN |

35180-93-9 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

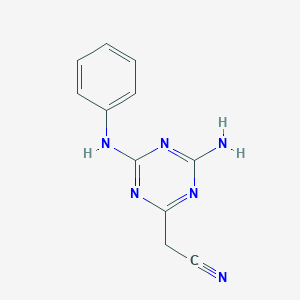

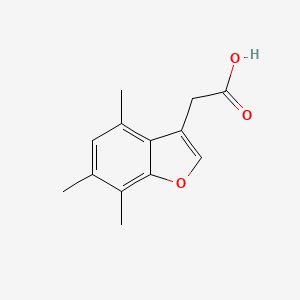

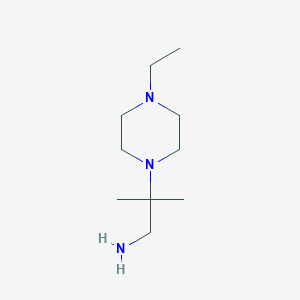

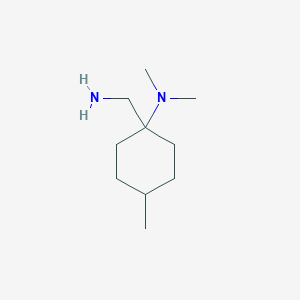

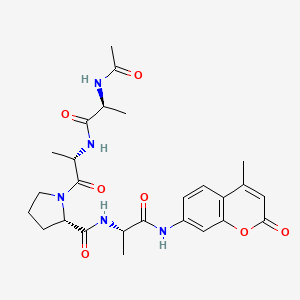

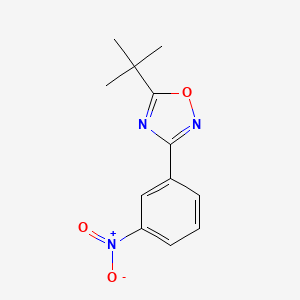

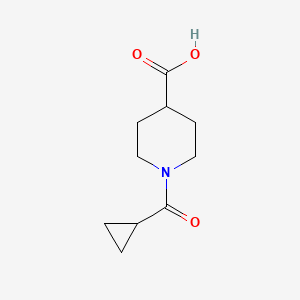

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)